Welcome to the BenchChem Online Store!
molecular formula C6H5ClFN B1293833 2-Chloro-3-fluoroaniline CAS No. 21397-08-0

2-Chloro-3-fluoroaniline

Cat. No. B1293833
M. Wt: 145.56 g/mol
InChI Key: FJKIADFDXOCBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04128666

Procedure details

19.6 g. of 2-chloro-3-fluoronitrobenzene (0.11 mole) is reduced with stannous chloride (118 g., 0.63 mole) in 180 ml. of concentrated hydrochloric acid. The solution is basified with aqueous sodium hydroxide and extracted with chloroform to yield 2-chloro-3-fluoroaniline.
Quantity
0.11 mol
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
118 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-])=O.Cl.[OH-].[Na+]>>[Cl:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[NH2:9] |f:2.3|

Inputs

Step One
Name
Quantity
0.11 mol
Type
reactant
Smiles
ClC1=C(C=CC=C1F)[N+](=O)[O-]
Step Two
Name
stannous chloride
Quantity
118 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C=CC=C1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.